molecular formula C16H20N2O2 B2708848 2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034256-15-8

2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2708848
CAS No.: 2034256-15-8
M. Wt: 272.348
InChI Key: XIGXGYMVIGTSEA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a novel synthetic indole derivative designed for preclinical research, particularly in oncology and neuropharmacology. The compound features a molecular scaffold consisting of a 1-methyl-1H-indole core substituted at the 5-position with a hydroxyethyl acetamide side chain terminated with a cyclopropyl group. This structure is engineered to interact with biologically relevant targets; indole derivatives are known to regulate numerous proteins and genes significant in cancer development, including TRK, VEGFR, EGFR, CDKs, and various intracellular pathways such as PI3K/AKT/mTOR . The presence of the 1-methyl group enhances metabolic stability, while the cyclopropyl moiety may influence receptor binding affinity and selectivity. Researchers can utilize this compound to investigate the structure-activity relationships (SAR) of indole-based molecules, focusing on how substitutions at different positions on the indole ring system affect potency and overcome issues of drug resistance and toxicity . The primary research applications include development of targeted cancer therapies, exploration of enzyme inhibition mechanisms (particularly against tubulin and topoisomerase II), and study of orexin receptor antagonism for sleep disorders and obesity . This product is provided as a high-purity material characterized by advanced analytical techniques to ensure batch-to-batch consistency. It is intended for in vitro assays and animal studies in controlled laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Proper laboratory safety protocols, including the use of personal protective equipment, should be followed during handling, and safety data sheets should be consulted for specific hazard information .

Properties

IUPAC Name

2-cyclopropyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18-7-6-12-9-13(4-5-14(12)18)15(19)10-17-16(20)8-11-2-3-11/h4-7,9,11,15,19H,2-3,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGYMVIGTSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, with a molecular weight of 272.34 g/mol. The compound features a cyclopropyl group, a hydroxyl group, and an indole moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC16H20N2O2C_{16}H_{20}N_{2}O_{2}
Molecular Weight272.34 g/mol
CAS Number2034256-15-8

The biological activity of this compound is primarily attributed to its structural components. The indole moiety is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The hydroxyl group enhances the compound's ability to interact with biological targets through hydrogen bonding.

Potential Mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : The structural characteristics may allow it to interact with bacterial membranes or enzymes, providing potential antimicrobial effects.
  • Neuroprotective Effects : Given the indole's role in neurotransmission, there may be implications for neuroprotective applications.

Anticancer Activity

A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.67 µM to 3.45 µM across different cancer types, demonstrating significant anticancer potential.

Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar indole structures demonstrated effective inhibition of bacterial growth in vitro.

Neuroprotective Studies

Research exploring the neuroprotective properties of indole derivatives indicates that they can modulate pathways involved in neurodegenerative diseases. The specific effects of this compound on neuronal cells remain to be fully elucidated but suggest potential benefits in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs from the literature, focusing on structural features, synthesis routes, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Relevance (Inferred) Synthesis Route (Generalized)
2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide Cyclopropyl, 1-methylindol-5-yl, hydroxyethyl Potential CNS/oncology targets Amide coupling, cyclopropane integration
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitroindol-3-yl, phenylethyl Antimicrobial/anticancer activity reported DCC/DMAP-mediated coupling
2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide 2-oxoindolin-3-ylidene, phenethyl Antiproliferative activity (in vitro studies) Knoevenagel condensation
N-[(2-Oxo-1,2-dihydro-indol-3-ylidene)-acetylamino]-acetic acid Oxoindole-acetamide, carboxylic acid Enzyme inhibition (e.g., kinases) Stepwise acylation

Key Observations:

Structural Differences: The cyclopropyl group in the target compound distinguishes it from analogs with bulkier aryl or alkyl substituents (e.g., phenethyl or naphthyl groups in compounds). This may enhance metabolic stability or membrane permeability .

Synthesis Complexity :

  • The target compound likely requires precise amide coupling and cyclopropane ring formation, whereas analogs like 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide utilize straightforward DCC/DMAP-mediated coupling .

Biological Implications :

  • Compounds with 2-oxoindolin-3-ylidene (e.g., compound 2 in ) exhibit antiproliferative activity, suggesting the target compound may share similar mechanisms but with modified efficacy due to its cyclopropyl group .
  • The nitroindole derivative () shows antimicrobial properties, implying that electronic effects (nitro vs. methyl) significantly modulate bioactivity .

Research Findings and Gaps

  • Pharmacokinetic Data: No direct ADME (absorption, distribution, metabolism, excretion) data are available for the target compound. Its hydroxyethyl group may improve solubility compared to purely lipophilic analogs .
  • Target Specificity : The 1-methylindole moiety could interact with serotonin receptors or tyrosine kinase domains, as seen in structurally related indole derivatives .
  • Synthetic Challenges : Cyclopropane integration requires specialized reagents (e.g., Simmons-Smith conditions), increasing synthesis complexity relative to simpler acetamide analogs .

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopropyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide?

The synthesis typically involves:

  • Acylation of indole derivatives : Reacting 1-methyl-1H-indol-5-yl ethanol with cyclopropane carbonyl chloride in the presence of a base (e.g., sodium acetate) under reflux conditions .
  • C-amidoalkylation : Introducing the cyclopropyl group via Friedel-Crafts alkylation or nucleophilic substitution, followed by acetamide formation using acetic anhydride or chloroacetamide precursors .
  • Purification via recrystallization from DMF/acetic acid mixtures to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, O-H stretch at ~3200–3500 cm⁻¹ for the hydroxy group) .
  • NMR spectroscopy :
  • ¹H NMR : Signals for cyclopropyl protons (δ 0.5–1.5 ppm), indole aromatic protons (δ 7.0–8.0 ppm), and hydroxy/amide protons (δ 2.0–5.0 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm) and cyclopropyl carbons (δ ~10–20 ppm) .

Q. What biological activities are predicted for this compound based on structural analogs?

  • Indole-acetamide derivatives are known for antimicrobial and anticancer properties due to their ability to intercalate DNA or inhibit kinase enzymes .
  • The hydroxy and cyclopropyl groups may enhance metabolic stability and target selectivity compared to simpler indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in indole alkylation .
  • Temperature control : Maintain reflux temperatures (100–120°C) to accelerate acylation while minimizing decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in protonation during recrystallization .

Q. How can researchers resolve discrepancies in NMR data caused by stereochemical ambiguity?

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • NOESY experiments : Identify spatial proximity between the cyclopropyl group and indole protons to assign stereochemistry .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values for proposed stereoisomers .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Protecting groups : Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions during alkylation .
  • Stepwise purification : Use column chromatography to isolate intermediates before final cyclization or acylation steps .
  • Reaction monitoring : Employ TLC or HPLC-MS to detect and quantify byproducts early in the synthesis pathway .

Methodological Notes

  • Contradiction handling : If IR and NMR data conflict (e.g., unexpected C=O peak shifts), verify sample purity via elemental analysis or high-resolution mass spectrometry (HRMS) .
  • Advanced SAR studies : Modify the cyclopropyl ring (e.g., fluorinated analogs) or indole substituents (e.g., nitro or methoxy groups) to explore structure-activity relationships .

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